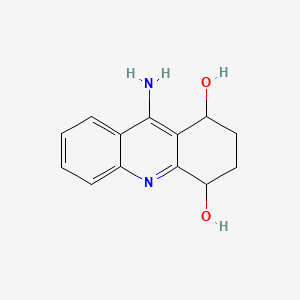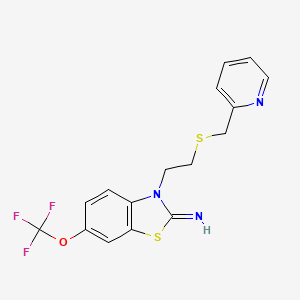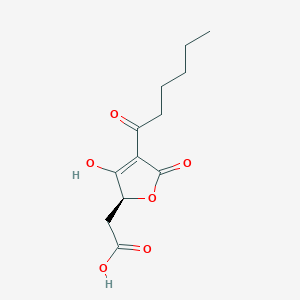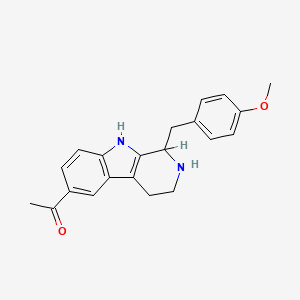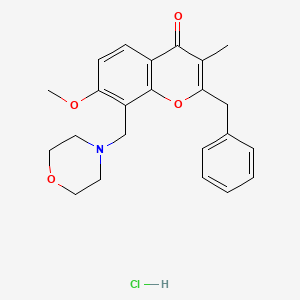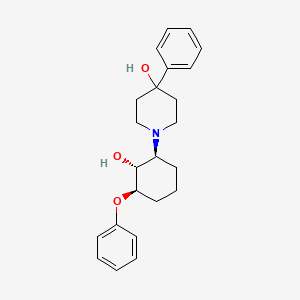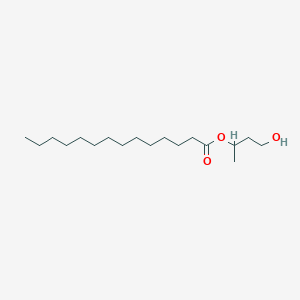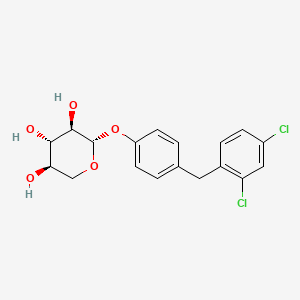
beta-D-Xylopyranoside, 4-((2,4-dichlorophenyl)methyl)phenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-D-Xylopyranoside, 4-((2,4-dichlorophenyl)methyl)phenyl: is a chemical compound that belongs to the class of xylopyranosides Xylopyranosides are glycosides derived from xylose, a sugar commonly found in plant cell walls This compound is characterized by the presence of a beta-D-xylopyranoside moiety linked to a 4-((2,4-dichlorophenyl)methyl)phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of beta-D-xylopyranoside, 4-((2,4-dichlorophenyl)methyl)phenyl typically involves the glycosylation of a suitable acceptor with a protected xylose donor. The reaction conditions often include the use of a Lewis acid catalyst, such as boron trifluoride etherate, to facilitate the glycosidic bond formation. The reaction is usually carried out in an anhydrous solvent like dichloromethane at low temperatures to ensure high yield and selectivity .
Industrial Production Methods: Industrial production of this compound may involve enzymatic methods, where enzymes like beta-xylosidase are used to catalyze the glycosylation reaction. This method is advantageous due to its specificity and mild reaction conditions, which minimize the formation of by-products .
Análisis De Reacciones Químicas
Types of Reactions: Beta-D-xylopyranoside, 4-((2,4-dichlorophenyl)methyl)phenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, beta-D-xylopyranoside, 4-((2,4-dichlorophenyl)methyl)phenyl is used as a substrate in enzymatic assays to study the activity of beta-xylosidase. It serves as a model compound to investigate glycosidic bond formation and cleavage .
Biology: In biological research, this compound is used to inhibit the biosynthesis of heparan sulfate proteoglycans, which are essential components of the extracellular matrix. This inhibition is valuable in studying cell signaling and tissue development .
Industry: Industrially, this compound is used in the synthesis of surfactants and emulsifiers due to its amphiphilic nature. It is also employed in the production of biodegradable polymers .
Mecanismo De Acción
The mechanism of action of beta-D-xylopyranoside, 4-((2,4-dichlorophenyl)methyl)phenyl involves its interaction with specific enzymes and proteins. For instance, as an inhibitor of heparan sulfate proteoglycan biosynthesis, it binds to the active site of the enzyme, preventing the addition of xylose residues to the growing glycosaminoglycan chain. This inhibition disrupts the normal function of proteoglycans in cell signaling and tissue development .
Comparación Con Compuestos Similares
- 4-Nitrophenyl beta-D-xylopyranoside
- 4-Nitrophenyl alpha-D-xylopyranoside
- 4-Nitrophenyl beta-D-glucopyranoside
- 4-Nitrophenyl alpha-D-galactopyranoside
Uniqueness: Beta-D-xylopyranoside, 4-((2,4-dichlorophenyl)methyl)phenyl is unique due to the presence of the dichlorophenyl group, which imparts distinct chemical properties such as increased hydrophobicity and potential for specific interactions with biological targets. This makes it a valuable compound for studying enzyme inhibition and developing new pharmaceuticals .
Propiedades
Número CAS |
147029-84-3 |
|---|---|
Fórmula molecular |
C18H18Cl2O5 |
Peso molecular |
385.2 g/mol |
Nombre IUPAC |
(2S,3R,4S,5R)-2-[4-[(2,4-dichlorophenyl)methyl]phenoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C18H18Cl2O5/c19-12-4-3-11(14(20)8-12)7-10-1-5-13(6-2-10)25-18-17(23)16(22)15(21)9-24-18/h1-6,8,15-18,21-23H,7,9H2/t15-,16+,17-,18+/m1/s1 |
Clave InChI |
OYKIHUWUINDFAK-XDNAFOTISA-N |
SMILES isomérico |
C1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)CC3=C(C=C(C=C3)Cl)Cl)O)O)O |
SMILES canónico |
C1C(C(C(C(O1)OC2=CC=C(C=C2)CC3=C(C=C(C=C3)Cl)Cl)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


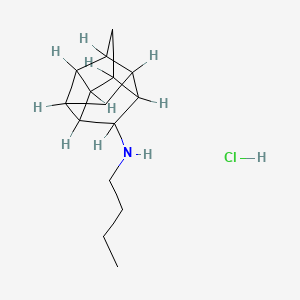
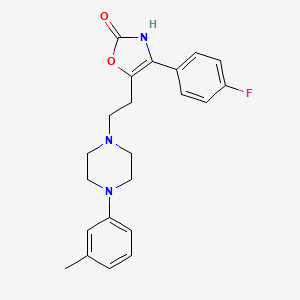
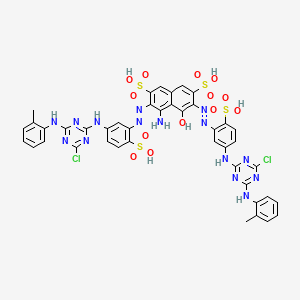

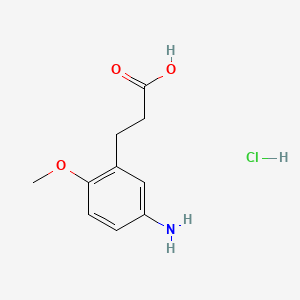
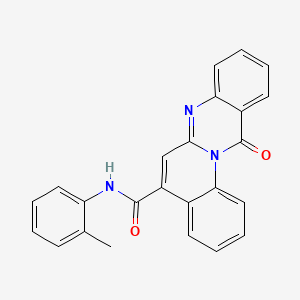
![1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(ethoxymethyl)phenyl]ethanone;oxalic acid](/img/structure/B12740697.png)
